molecular formula C20H16ClN3O2 B2916735 5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358757-81-9

5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2916735
CAS No.: 1358757-81-9
M. Wt: 365.82
InChI Key: OJLYHVOEZACVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel chemical entity designed for research purposes, belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds. This scaffold has demonstrated significant potential in biochemical and pharmacological research, particularly in oncology. Studies on closely related structural analogs have shown that these compounds can inhibit the proliferation of human lung cancer cells, including A549 and H322 lines, by inducing apoptosis (programmed cell death) and causing cell cycle arrest in the G1 phase . The mechanism of action for these analogs is associated with the elevation of p53 protein levels, a critical tumor suppressor, and the reduction of Heat Shock Protein 70 (HSP70) levels, which is often overexpressed in cancer cells to promote their survival . The pyrazole core is a privileged structure in medicinal chemistry, found in several FDA-approved drugs, and is known for its versatility in interacting with various biological targets . As a research chemical, this compound provides a valuable tool for investigating new pathways in disease biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-26-19-9-5-3-7-15(19)17-12-18-20(25)23(10-11-24(18)22-17)13-14-6-2-4-8-16(14)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLYHVOEZACVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazinone core
  • A 2-chlorobenzyl substituent
  • A 2-methoxyphenyl group

This unique substitution pattern enhances its biological activity compared to other similar compounds.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrazin-4(5H)-one class exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one can inhibit tumor growth by targeting specific enzymes involved in cancer progression, such as thymidine phosphorylase (TP) .
    • A case study demonstrated that certain analogs exhibited IC50 values below 50 µM against various cancer cell lines .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the modulation of nuclear factor κB (NF-κB) signaling .
    • In vitro studies showed promising results in reducing inflammation markers in human cell lines .
  • Antimicrobial Activity :
    • Some derivatives have displayed significant antibacterial effects against various pathogens, indicating potential use as antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazolo framework.
  • Substitution Reactions : Introducing specific substituents at designated positions to enhance biological activity.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its pharmacological profile. The following table summarizes key structural components and their associated biological activities:

Structural Feature Biological Activity
2-Chlorobenzyl GroupEnhances binding affinity to target proteins
2-Methoxyphenyl GroupContributes to anti-inflammatory effects
Pyrazinone CoreEssential for anticancer activity

Research has demonstrated that modifications in these substituents can lead to enhanced efficacy and selectivity against specific biological targets .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Anticancer Evaluation : A study published in PubMed reported the synthesis and evaluation of new fused pyrazolo derivatives, highlighting their cytotoxicity against cancer cell lines .
  • Inflammation Studies : Research indicated that certain pyrazolo derivatives significantly reduced inflammatory responses in models of chronic inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, highlighting substituent variations and their biological/physical properties:

Compound Name / ID Substituents (Position) Molecular Weight Biological Activity / Notes References
Target Compound 5-(2-Cl-benzyl), 2-(2-MeO-phenyl) ~375.4* Not explicitly reported in provided evidence [Synthetic data inferred from [1, 21]]
3o 5-benzyl, 2-(4-Cl-phenyl) ~360.8 IC₅₀: 12.3 µM (A549 cells); induces autophagy
2-(4-Cl-phenyl)-5-(3,4-diMeO-phenethyl) 2-(4-Cl-phenyl), 5-(3,4-diMeO-phenethyl) 436.89 Structural study; screw-boat conformation
2-(4-EtO-phenyl)-5-(3-MeO-benzyl) 2-(4-EtO-phenyl), 5-(3-MeO-benzyl) 375.43 logP: 3.2; moderate solubility (logSw: -3.2)
Compound in 2-(3-Cl-4-EtO-phenyl), 5-oxazolylmethyl 535.00 Complex substituents; no activity reported

*Estimated based on analogous structures.

Structure-Activity Relationships (SAR)

  • Chlorophenyl vs. Methoxyphenyl: 3o (2-(4-Cl-phenyl)) demonstrated potent A549 inhibition (IC₅₀: 12.3 µM), while methoxy-substituted derivatives (e.g., 2-(2-MeO-phenyl) in the target compound) lack explicit activity data. Para-chloro substitution may enhance bioactivity compared to ortho-methoxy groups . Phenethyl vs.
  • Electronic Effects :

    • Methoxy groups (e.g., in ) increase polarity (PSA: 42.6 Ų) but reduce lipophilicity (logP: 3.2) compared to chlorinated analogues.
  • Crystal Packing and Conformation :

    • The screw-boat conformation observed in may influence solubility or stability.

Pharmacokinetic and Stability Considerations

  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) reduces reaction time (<1 hour) compared to conventional heating (6–12 hours).

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